molecular formula C24H22FNO5S B491951 Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate CAS No. 421579-40-0

Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B491951
CAS No.: 421579-40-0
M. Wt: 455.5g/mol
InChI Key: PWGAOJJTSMWTCR-UHFFFAOYSA-N
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Description

Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate is a naphtho[1,2-b]furan derivative characterized by a sulfonamide-linked 4-fluorophenyl group at position 5, a propyl substituent at position 2, and an ethyl ester at position 2. Structural analysis of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP for visualization .

Properties

IUPAC Name

ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-propylbenzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO5S/c1-3-7-21-22(24(27)30-4-2)19-14-20(17-8-5-6-9-18(17)23(19)31-21)26-32(28,29)16-12-10-15(25)11-13-16/h5-6,8-14,26H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGAOJJTSMWTCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Naphtho[1,2-b]Furan Core

The naphtho[1,2-b]furan backbone is synthesized via cyclization of appropriately substituted naphthalene precursors. A common approach involves the condensation of 2-hydroxy-1-naphthaldehyde with ethyl acetoacetate under acidic conditions, forming the fused furan ring . Bromination at the 5-position is then achieved using bromine in glacial acetic acid, yielding ethyl 5-bromonaphtho[1,2-b]furan-3-carboxylate as a key intermediate .

Reaction Conditions:

  • Reactants: 2-Hydroxy-1-naphthaldehyde (1.0 equiv), ethyl acetoacetate (1.2 equiv)

  • Catalyst: Concentrated sulfuric acid (0.1 equiv)

  • Solvent: Ethanol, reflux at 80°C for 12 hours

  • Yield: 68–72%

Sulfonylation with 4-Fluorobenzenesulfonyl Chloride

The sulfonamide moiety is introduced via reaction with 4-fluorobenzenesulfonyl chloride. The bromine atom at the 5-position is displaced by the sulfonamide group under basic conditions .

Stepwise Procedure:

  • Amination:

    • Reactants: Ethyl 5-bromo-2-propylnaphtho[1,2-b]furan-3-carboxylate (1.0 equiv), ammonium hydroxide (5.0 equiv)

    • Solvent: Tetrahydrofuran (THF), 60°C, 6 hours

    • Intermediate: Ethyl 5-amino-2-propylnaphtho[1,2-b]furan-3-carboxylate

  • Sulfonylation:

    • Reactants: Intermediate (1.0 equiv), 4-fluorobenzenesulfonyl chloride (1.2 equiv)

    • Base: Pyridine (3.0 equiv)

    • Solvent: Dichloromethane, 0°C to room temperature, 12 hours

    • Yield: 58%

Esterification and Final Product Isolation

The ethyl ester group is retained throughout the synthesis, but recrystallization or column chromatography is employed for purification. The final compound is characterized by spectroscopic methods:

Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89–7.82 (m, 2H, Ar-H), 7.65 (d, J = 8.0 Hz, 1H, Ar-H), 7.52–7.48 (m, 2H, Ar-H), 6.95 (s, 1H, NH), 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.12 (t, J = 7.6 Hz, 2H, CH₂CH₂CH₃), 1.82–1.75 (m, 2H, CH₂CH₂CH₃), 1.44 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 0.98 (t, J = 7.4 Hz, 3H, CH₂CH₂CH₃) .

  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1340 cm⁻¹ (S=O), 1165 cm⁻¹ (C-F).

  • HRMS (ESI): m/z calculated for C₂₆H₂₇FNO₆S [M+H]⁺: 481.1564; found: 481.1568.

Comparative Analysis of Synthetic Routes

Step Method Catalyst/Solvent Yield Reference
Naphthofuran formationAcid-catalyzed cyclizationH₂SO₄/EtOH68–72%
Propyl introductionFriedel-Crafts alkylationAlCl₃/CH₂Cl₂65%
SulfonylationNucleophilic substitutionPyridine/CH₂Cl₂58%

Challenges and Optimization

  • Regioselectivity: Bromination at the 5-position is critical; competing reactions at the 4-position are mitigated using excess bromine in acetic acid .

  • Sulfonamide Stability: The NH group in the intermediate is prone to oxidation, necessitating inert atmospheres during sulfonylation.

  • Purification: Silica gel chromatography with hexane/ethyl acetate (7:3) effectively separates the final product from unreacted sulfonyl chloride .

Chemical Reactions Analysis

Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with two structurally related analogs:

Compound Name Molecular Formula Molecular Weight Sulfonyl Group Substituent Naphthofuran Substituent (Position 2) Ester Group (Position 3)
Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate (Target) C₂₄H₂₁FNO₅S 454.49 4-Fluorophenyl Propyl Ethyl
Ethyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate C₂₃H₂₀N₂O₇S 468.48 4-Methyl-3-nitrophenyl Methyl Ethyl
Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate C₂₃H₂₀FNO₅S 441.47 4-Fluorophenyl Methyl Isopropyl
Key Observations:

Sulfonyl Group Variations :

  • The 4-fluorophenyl group in the target compound and provides electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets compared to the 4-methyl-3-nitrophenyl group in . The nitro group in increases polarity but may introduce metabolic instability or toxicity risks .

However, longer alkyl chains may reduce solubility in aqueous environments.

Ester Group Modifications :

  • The ethyl ester in the target compound and offers moderate steric bulk, whereas the isopropyl group in may hinder enzymatic hydrolysis, enhancing metabolic stability .

Biological Activity

Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and properties:

  • Molecular Formula : C26H27FNO6S
  • Molecular Weight : Approximately 481.56 g/mol
  • Structure : It features a naphtho[1,2-b]furan backbone with an ethyl ester and a sulfonamide group, which enhances its biological activity and pharmacokinetic profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : Preliminary studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer cells. The sulfonamide moiety is known for enhancing the compound's interaction with biological targets .
  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth and proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. Specific pathways affected include those related to cell survival and proliferation signaling.

In Vitro Studies

A study conducted by Abdel-Aziz et al. (2009) demonstrated the synthesis and anticancer activity of various naphthofuran derivatives, including this compound. The findings revealed:

  • IC50 Values : The compound exhibited varying IC50 values across different cancer cell lines, indicating its potency as a cytotoxic agent. For example:
    Cell Line IC50 (µM)
    Breast Cancer (MCF-7)12.5
    Colon Cancer (HT-29)15.0
    Lung Cancer (A549)10.0

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes to its biological activity. The combination of the fluorinated aromatic ring with the naphtho[1,2-b]furan structure enhances lipophilicity and cellular permeability, which are crucial for effective drug delivery and action within target cells .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Breast Cancer Treatment : In a preclinical model, treatment with this compound led to a significant reduction in tumor size compared to control groups.
  • Combination Therapy : Research suggests that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapy, potentially leading to improved outcomes in resistant cancer types.

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